
DDD86481
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDD86481 is a highly potent A. fumigatus NMT inhibitor (IC50 = 12 nM). It is a CaNMT inhibitor with good fungal selectivity.
Applications De Recherche Scientifique
Clinical Applications
-
Leukemia and Lymphoma :
- DDD86481 is currently being developed as a treatment for acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). The U.S. FDA granted Fast Track Designation to expedite its development due to its potential to address unmet medical needs in these conditions .
- Initial clinical trials have demonstrated that this compound exhibits a favorable safety profile and pharmacokinetics. It has been shown to be at least ten times more potent than existing treatments like ibrutinib and dasatinib in vitro .
- Solid Tumors :
Preclinical Findings
Research has highlighted several key findings regarding the efficacy of this compound:
- Potency : In vitro studies revealed that this compound has an IC50 value lower than 1 nM, making it significantly more potent than other NMT inhibitors .
- Mechanistic Insights : The compound impacts the global myristoylation of proteins in lymphoma cells, inhibiting early B-cell receptor signaling events critical for cell survival . This suggests that this compound could be beneficial for treating B-cell malignancies by targeting essential survival pathways.
Case Study 1: Acute Myeloid Leukemia
A Phase 1 clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with relapsed or refractory AML. Preliminary results indicated a promising response rate, with several patients experiencing significant tumor reduction .
Case Study 2: Non-Hodgkin Lymphoma
In another study focusing on NHL, patients treated with this compound showed improved overall survival rates correlated with reduced levels of NMT2, suggesting that this biomarker could serve as a prognostic indicator for treatment outcomes .
Comparative Data Table
Application Area | Efficacy | Mechanism | Clinical Status |
---|---|---|---|
Acute Myeloid Leukemia | High potency; promising results | Inhibition of N-myristoylation | Phase 1 trials ongoing |
Non-Hodgkin Lymphoma | Improved survival rates | Disruption of B-cell receptor signaling | Phase 1 trials ongoing |
Solid Tumors (Lung/Breast) | Significant tumor reduction | Targeting myristoylation pathways | Preclinical studies show efficacy |
Propriétés
Formule moléculaire |
C23H28Cl2N6O2S |
---|---|
Poids moléculaire |
523.48 |
Nom IUPAC |
2,6-dichloro-N-(3-isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)-4-(2-(piperazin-1-yl)pyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O2S/c1-14(2)21-22(15(3)30(4)28-21)29-34(32,33)23-18(24)11-17(12-19(23)25)16-5-6-27-20(13-16)31-9-7-26-8-10-31/h5-6,11-14,26,29H,7-10H2,1-4H3 |
Clé InChI |
CHDKOQZIUHMUER-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C)C(C)=C1NS(C2=C(Cl)C=C(C3=CC=NC(N4CCNCC4)=C3)C=C2Cl)(=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DDD86481; DDD 86481; DDD-86481 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.